molecular formula C24H20ClN3O5S B2525475 (Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide CAS No. 899219-61-5

(Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide

Cat. No.: B2525475
CAS No.: 899219-61-5
M. Wt: 497.95
InChI Key: FTQMQNYBORPFTG-PNHLSOANSA-N
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Description

(Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide is a synthetic small molecule investigated for its potential to modulate the PD-1/PD-L1 immune checkpoint pathway, a critical target in oncology research. The programmed cell death protein 1 (PD-1) and its ligand (PD-L1) interaction is a primary mechanism by which tumors evade host immune surveillance; inhibiting this interaction can revitalize T-cell-mediated anti-tumor immunity. This compound is structurally characterized by a chromene core and is hypothesized to act as a small molecule inhibitor of the PD-1/PD-L1 complex , potentially disrupting the protein-protein interaction without the need for antibody-based therapeutics. Its research value lies in exploring novel immunotherapeutic strategies, particularly in understanding the structure-activity relationships of non-peptide, small molecules capable of interfering with this key pathway. Researchers utilize this compound in in vitro binding assays and cellular models of cancer to evaluate its efficacy in restoring T-cell function and its potential for combination therapies. The ongoing investigation into such agents is crucial for developing next-generation, orally bioavailable cancer immunotherapies with potentially improved pharmacokinetic properties and lower manufacturing costs compared to biologic agents.

Properties

IUPAC Name

(2Z)-N-(4-chlorophenyl)-8-methoxy-2-[(4-methylphenyl)sulfonylhydrazinylidene]chromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20ClN3O5S/c1-15-6-12-19(13-7-15)34(30,31)28-27-24-20(23(29)26-18-10-8-17(25)9-11-18)14-16-4-3-5-21(32-2)22(16)33-24/h3-14,28H,1-2H3,(H,26,29)/b27-24-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTQMQNYBORPFTG-PNHLSOANSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NN=C2C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N/N=C\2/C(=CC3=C(O2)C(=CC=C3)OC)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20ClN3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the chromene core: The chromene core can be synthesized through a cyclization reaction involving appropriate starting materials such as 2-hydroxyacetophenone and substituted benzaldehydes.

    Introduction of the tosylhydrazone group: The tosylhydrazone group is introduced by reacting the chromene derivative with p-toluenesulfonyl hydrazide under suitable conditions.

    Formation of the carboxamide group: The final step involves the reaction of the intermediate with 4-chloroaniline to form the desired carboxamide compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the tosylhydrazone and carboxamide groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized chromene derivatives, while reduction can lead to the formation of reduced chromene compounds.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as an antimicrobial agent, inhibiting the growth of various bacterial and fungal strains.

    Medicine: Research has indicated its potential as an anticancer agent, with studies showing its ability to induce apoptosis in cancer cells.

    Industry: The compound may be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of (Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism. In cancer cells, the compound may induce apoptosis through the activation of specific signaling pathways and the inhibition of cell proliferation.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and synthetic pathways of the target compound with related analogs:

Compound Name Core Structure Substituents/Functional Groups Synthesis Pathway References
(Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide (Target) Chromene-3-carboxamide 8-methoxy, 4-chlorophenyl, tosylhydrazono (Z-configuration) Likely involves hydrazone formation with tosyl chloride and cyclization steps N/A
N-(8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-3-cyano-5,6,7,8-tetrahydro-4H-chromen-2-yl)benzamide Tetrahydrochromene 2-chlorobenzylidene, 2-chlorophenyl, benzamide, cyano Reaction of diarylidene cyclohexanone with malononitrile, followed by benzoylation
(Z,E)-N'-((5-((4-chlorophenyl)amino)-4-nitro-1H-pyrazol-3-yl)methylene)acetohydrazide (P28E9) Pyrazole 4-chlorophenylamino, nitro, acetohydrazide (Z/E isomerism) Condensation of hydrazine derivatives with carbonyl compounds
4-oxo-4H-chromene-3-carboxaldehyde Chromene 4-oxo, carboxaldehyde Base-catalyzed annulation or oxidation of chromene precursors

Key Differences and Implications

  • Core Structure: The target compound’s chromene-carboxamide core contrasts with tetrahydrochromene () and pyrazole () systems. Chromenes are known for planar aromatic systems, influencing π-π stacking in biological targets, while tetrahydrochromenes offer conformational flexibility .
  • Substituent Effects: The tosylhydrazono group in the target compound may enhance stability and hydrogen-bonding capacity compared to the benzamide or acetohydrazide groups in analogs .
  • Synthetic Complexity : The target compound’s synthesis likely requires precise control over stereochemistry (Z-configuration), whereas analogs like P28E9 () involve simpler condensation steps .

Biological Activity

(Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, with the CAS number 899219-61-5, is a synthetic compound belonging to the chromene derivatives family. These compounds are known for a variety of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article focuses on the biological activity of this specific compound, exploring its mechanisms, effects in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula for this compound is C24H20ClN3O5SC_{24}H_{20}ClN_{3}O_{5}S with a molecular weight of 498.0 g/mol. The structure includes a chromene core, a tosylhydrazone group, and a carboxamide functional group, which may contribute to its biological activities.

PropertyValue
CAS Number899219-61-5
Molecular FormulaC24H20ClN3O5S
Molecular Weight498.0 g/mol

The compound's biological activity is primarily attributed to its ability to interact with specific molecular targets. The mechanisms include:

  • Antimicrobial Activity : It may disrupt bacterial cell membranes or inhibit key enzymes involved in microbial metabolism.
  • Anticancer Activity : The compound has shown potential in inducing apoptosis in cancer cells through the activation of specific signaling pathways and inhibition of cell proliferation.

Antimicrobial Properties

Research indicates that chromene derivatives exhibit significant antimicrobial activity. In vitro studies have demonstrated that this compound can inhibit the growth of various bacterial strains. A comparative study showed that this compound had a higher efficacy than some conventional antibiotics, suggesting its potential as an alternative antimicrobial agent.

Anticancer Effects

In a series of experiments assessing cytotoxicity against cancer cell lines (e.g., HeLa and MCF-7), this compound exhibited significant dose-dependent cytotoxic effects. The selectivity index was notably high, indicating a favorable therapeutic window compared to standard chemotherapeutics.

Table 1: Cytotoxicity Results Against Cancer Cell Lines

Cell LineIC50 (µM)Selectivity Index
HeLa154.5
MCF-7203.8

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties using various in vitro models. Results indicated that it effectively reduced pro-inflammatory cytokine levels in stimulated macrophages.

Case Studies

  • Leishmanicidal Activity : A study reported that derivatives similar to this compound showed promising leishmanicidal activity against Leishmania species, highlighting the potential for developing new treatments for neglected tropical diseases.
  • Neuroprotective Effects : Another investigation into the neuroprotective effects of chromene derivatives indicated that they could mitigate oxidative stress in neuronal cells, suggesting potential applications in neurodegenerative disease management.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (Z)-N-(4-chlorophenyl)-8-methoxy-2-(2-tosylhydrazono)-2H-chromene-3-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step process:

  • Step 1 : Formation of the chromene core via cyclization of a 2-hydroxyacetophenone derivative under acidic/basic conditions .
  • Step 2 : Introduction of the tosylhydrazone group using p-toluenesulfonyl hydrazide in the presence of acetic acid or pyridine .
  • Step 3 : Coupling with 4-chloroaniline using EDCI/HOBt to form the carboxamide .
  • Optimization : Yield and purity depend on solvent choice (e.g., dioxane or ethanol), temperature control (60–80°C), and stoichiometric ratios of reagents. Catalysts like DMAP may accelerate coupling efficiency .

Q. How can the structural identity and purity of this compound be confirmed experimentally?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to verify substituent positions and Z-configuration of the hydrazone moiety .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C25_{25}H21_{21}ClN4_4O5_5S, exact mass 524.09) .
  • HPLC : Assess purity (>95% recommended for biological assays) using a C18 column with acetonitrile/water gradient .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodological Answer :

  • In vitro cytotoxicity : Screen against cancer cell lines (e.g., HeLa, MCF-7) using MTT assays, with IC50_{50} values calculated via nonlinear regression .
  • Enzyme inhibition : Test against COX-2 or kinases (e.g., EGFR) using fluorometric/colorimetric kits, comparing activity to reference inhibitors .
  • Anti-inflammatory activity : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages .

Advanced Research Questions

Q. How does the Z-configuration of the tosylhydrazone group influence reactivity and bioactivity compared to E-isomers?

  • Methodological Answer :

  • Structural Analysis : Perform X-ray crystallography (using SHELX software ) to confirm stereochemistry. The Z-isomer’s planar geometry enhances π-π stacking with aromatic residues in enzyme active sites .
  • Reactivity : The Z-configuration stabilizes intramolecular hydrogen bonds, reducing susceptibility to hydrolysis. Compare reaction kinetics with E-isomers under acidic/alkaline conditions .
  • Bioactivity : Conduct molecular docking (AutoDock Vina) to compare binding affinities of isomers to targets like COX-2. Z-isomers often show 2–3× higher inhibition due to better steric fit .

Q. How can contradictory data on solubility and bioactivity across studies be resolved?

  • Methodological Answer :

  • Solubility : Use Hansen solubility parameters to identify optimal solvents (e.g., DMSO for in vitro assays). Note that solubility discrepancies in PubChem data (e.g., "not available" ) may arise from unstandardized measurement protocols.
  • Bioactivity : Standardize assay conditions (e.g., cell passage number, serum concentration). Perform dose-response curves in triplicate and validate with orthogonal assays (e.g., apoptosis via Annexin V/PI staining) .

Q. What strategies are effective for modifying the chromene core to enhance target selectivity?

  • Methodological Answer :

  • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF3_3) at the 8-methoxy position to improve metabolic stability. Compare IC50_{50} values against CYP450 isoforms .
  • Scaffold Hopping : Replace the chromene core with coumarin or quinoline derivatives and assess activity via SAR studies. Use DFT calculations (Gaussian 16) to predict electronic effects .

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